

In-depth Technical Guide: 3-(4-Phenylphenoxy)butan-2-one

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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265

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An Examination of a Novel Ketone Derivative

Abstract

This technical guide provides a comprehensive overview of **3-(4-Phenylphenoxy)butan-2-one**, a ketone derivative of significant interest to the scientific community. Due to the limited publicly available information on this specific compound, this document focuses on the synthesis, potential biological activities, and experimental protocols for closely related and structurally similar compounds. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigation into this molecule.

Chemical Identity

A definitive CAS (Chemical Abstracts Service) number for **3-(4-Phenylphenoxy)butan-2-one** could not be identified in publicly accessible databases. This suggests that the compound may not be widely synthesized or commercially available at present. For the purpose of this guide, we will also refer to the compound by its alternative name, 3-(4-biphenyloxy)butan-2-one.

Table 1: Physicochemical Properties (Predicted)

Property	Value
Molecular Formula	C ₁₆ H ₁₆ O ₂
Molecular Weight	240.30 g/mol
XLogP3	3.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	4
Exact Mass	240.115030 g/mol
Monoisotopic Mass	240.115030 g/mol
Topological Polar Surface Area	26.3 Å ²
Heavy Atom Count	18

Note: The data in this table are predicted values from computational models due to the absence of experimentally determined data.

Synthesis and Experimental Protocols

While a specific synthesis protocol for **3-(4-Phenylphenoxy)butan-2-one** is not documented, its structure suggests a plausible synthetic route based on established organic chemistry principles. A likely approach would involve the Williamson ether synthesis.

Proposed Synthesis Workflow:

Caption: Proposed Williamson ether synthesis of **3-(4-Phenylphenoxy)butan-2-one**.

Experimental Protocol: General Williamson Ether Synthesis

- Deprotonation of 4-Phenylphenol:
 - Dissolve 4-phenylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile).

- Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3), portion-wise at 0 °C to form the corresponding phenoxide.
- Stir the reaction mixture at room temperature for 1-2 hours to ensure complete deprotonation.
- Nucleophilic Substitution:
 - To the solution of the 4-phenylphenoxide, add an equimolar amount of 3-bromobutan-2-one dropwise.
 - Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
 - The reaction is typically complete within 4-12 hours.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the pure **3-(4-Phenylphenoxy)butan-2-one**.

Potential Biological Activity and Signaling Pathways

The biological activity of **3-(4-Phenylphenoxy)butan-2-one** has not been reported. However, the structural motifs present in the molecule, namely the biphenyl and butanone moieties, are found in compounds with known biological activities. For instance, the biphenyl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The ketone group can also be a site for metabolic transformations.

Given the structural similarities to other phenolic and ketone-containing compounds, it is plausible that **3-(4-Phenylphenoxy)butan-2-one** could interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological functions and any associated signaling pathways.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical signaling pathway for **3-(4-Phenylphenoxy)butan-2-one**.

Conclusion and Future Directions

3-(4-Phenylphenoxy)butan-2-one represents a novel chemical entity with potential for further scientific exploration. The lack of a registered CAS number and published data underscores the need for foundational research to synthesize and characterize this compound. The proposed synthetic route via Williamson ether synthesis provides a viable starting point for its preparation. Subsequent studies should focus on the comprehensive spectroscopic characterization (NMR, IR, MS) and the investigation of its physicochemical properties.

For drug development professionals, the structural alerts within the molecule warrant a full toxicological and pharmacological profiling. In vitro assays targeting various receptors and enzymes, followed by cell-based and in vivo models, will be crucial to uncover any potential therapeutic applications. The insights gained from such studies will be instrumental in determining the future trajectory of research on **3-(4-Phenylphenoxy)butan-2-one** and its derivatives.

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